molecular formula C9H10ClN3O B3285104 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride CAS No. 797032-01-0

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride

Cat. No.: B3285104
CAS No.: 797032-01-0
M. Wt: 211.65 g/mol
InChI Key: UGNQMOAKZHKQRY-UHFFFAOYSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6;/h3-6H,1-2H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNQMOAKZHKQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(C=NC=C3)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core through various synthetic methodologies. Common approaches include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Overview

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry, biology, and materials science. Its unique structure incorporates both imidazole and pyridine rings, which contribute to its diverse biological activities and applications.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves the inhibition of nucleoside metabolism pathways, such as deamination by adenosine deaminase and glycosidic cleavage by nucleoside phosphorylases.
  • Antiviral Activity : Preliminary research suggests that the compound may interfere with viral replication processes, although specific viral targets are still under investigation.
  • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines. For instance, it has shown promising results against breast cancer cells with IC50 values ranging from 0.76 μM to 2.15 μM, indicating effective inhibition of cell proliferation.

Biological Studies

The compound's biological activities are linked to its interactions with specific enzymes and receptors, modulating critical biochemical pathways associated with disease progression. Its potential applications in drug development are noteworthy:

  • Targeting Cancer Pathways : The ability to induce apoptosis in cancer cells through interaction with proteins involved in cell survival pathways highlights its potential as an anticancer therapeutic agent.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in chemical synthesis:

  • Material Science : The compound can be utilized in developing advanced materials with unique properties due to its structural complexity.
  • Synthesis of Novel Compounds : It acts as a precursor for synthesizing more complex molecules that may exhibit enhanced biological or material properties.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Anticancer Study : A recent investigation assessed the cytotoxic effects on various human cancer cell lines, revealing significant activity against breast cancer cells (IC50 values ranging from 0.76 μM to 2.15 μM) .
  • Antimicrobial Evaluation : Another study focused on its antimicrobial effects against bacterial strains, demonstrating effective growth inhibition through specific biochemical interactions .

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride
  • CAS Number : 797032-01-0
  • Molecular Formula : C₉H₁₀ClN₃O
  • Molecular Weight : 215.65 g/mol
  • Purity : ≥95–98% (as per commercial suppliers like LEAP CHEM CO., LTD. and Combi-Blocks) .

Applications: This compound is a key intermediate in pharmaceutical synthesis, notably in the production of kinase inhibitors such as tolebrutinib, a Bruton’s tyrosine kinase (BTK) inhibitor under clinical evaluation for autoimmune disorders . Its imidazo[4,5-c]pyridine core provides structural rigidity, enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares the target compound with structurally related imidazo- and oxazolo-pyridine derivatives:

Compound Name CAS Number Core Structure Substituents Molecular Formula Key Applications
This compound 797032-01-0 Imidazo[4,5-c]pyridine Cyclopropyl at N1 C₉H₁₀ClN₃O BTK inhibitor intermediates (e.g., tolebrutinib)
6-Chloro-1H-imidazo[4,5-c]pyridin-2(3H)-one 7205-43-8 Imidazo[4,5-c]pyridine Chlorine at C6 C₆H₄ClN₃O Precursor for anticancer agents
1-(Cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-one 380605-36-7 Imidazo[4,5-c]pyridine Cyclopropylmethyl at N1 C₁₀H₁₁N₃O Research-scale enzyme inhibitors
Rac-(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride 1864003-41-7 Oxazolo[4,5-c]pyridine Hexahydro fused ring system C₇H₁₁ClN₂O₂ Neurological drug intermediates (supplied by biotech firms like Hangzhou Grne)
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride N/A Imidazo[4,5-b]pyridine Piperidin-4-yl at N1 C₁₀H₁₃ClN₄O Kinase inhibitor development

Physicochemical and Pharmacological Comparisons

Solubility and Stability :

  • The target compound’s cyclopropyl group enhances metabolic stability compared to analogs with alkyl chains (e.g., 1-(cyclopropylmethyl)-derivative) .
  • The oxazolo analog (CAS 1864003-41-7) exhibits higher water solubility due to its hexahydro ring system but lower thermal stability (decomposes above 50°C) .

Bioactivity :

  • Target Compound: Demonstrates nanomolar potency against BTK in preclinical studies, attributed to the imidazo[4,5-c]pyridine scaffold’s planar geometry .
  • 6-Chloro Analog : Shows antitumor activity in vitro but requires structural optimization to reduce off-target effects .
  • Piperidin-4-yl Derivative : Used in selective kinase inhibition due to its basic nitrogen, enabling salt bridge formation with target enzymes .

Research and Commercial Relevance

  • Commercial Suppliers : LEAP CHEM, Combi-Blocks, and AK Scientific supply the target compound at 95–98% purity for ~$68–$76/100 mg .
  • Patent Landscape: Novel crystalline forms of imidazo[4,5-c]pyridine derivatives are protected under patents (e.g., CN 202410447189.2), emphasizing their therapeutic value .

Biological Activity

1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound features a unique imidazo[4,5-c]pyridine core, which is of significant interest due to its various applications in drug development and biological research.

Chemical Structure and Properties

  • IUPAC Name : 1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one hydrochloride
  • Molecular Formula : C9H10ClN3O
  • Molecular Weight : 211.65 g/mol
  • CAS Number : 797032-01-0

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further investigation into its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression and other diseases.
  • Receptor Modulation : It may modulate the activity of certain receptors, influencing signaling pathways crucial for cell survival and proliferation.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (μM)
A549 (Lung Cancer)0.528
MDA-MB-231 (Breast Cancer)0.40
T47D (Breast Cancer)16.7

These values suggest strong cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against a range of pathogens. Studies have shown that it possesses significant inhibitory effects on bacterial growth, indicating potential as an antimicrobial agent .

Study on Antitumor Activity

A study published in PubMed evaluated the antitumor effect of various imidazo derivatives, including this compound. The results indicated that this compound not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells through specific signaling pathways .

Research on Enzyme Inhibition

Another research article focused on the compound's role as a PARP inhibitor. The findings showed that at concentrations around 1 μM, it effectively inhibited PARP activity, which is critical for DNA repair mechanisms in cancer cells .

Q & A

Q. What are the established synthetic routes for 1-cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride, and what are common pitfalls?

Methodological Answer: The synthesis of imidazo[4,5-c]pyridinone derivatives often involves cyclization reactions. For example, a key intermediate like ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride can undergo acid-induced rearrangement to form the imidazo[4,5-c]pyridinone core . A critical step is controlling reaction pH and temperature to avoid side products like elimination byproducts. Common pitfalls include incomplete cyclization due to insufficient acid strength or competing elimination pathways. Characterization via 1H^1H-NMR and LC-MS is essential to confirm product purity and regioselectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its analogs?

Methodological Answer:

  • NMR : The cyclopropyl group exhibits distinct 1H^1H-NMR signals at δ 0.8–1.2 ppm (cyclopropane protons) and splitting patterns due to coupling with adjacent protons. The imidazo-pyridinone scaffold shows aromatic protons in the δ 7.5–8.5 ppm range .
  • IR : A strong carbonyl stretch (~1680–1720 cm1^{-1}) confirms the lactam structure.
  • MS : ESI-MS in positive mode typically displays [M+H]+^+ peaks, with fragmentation patterns indicating loss of HCl (for the hydrochloride salt) or cyclopropyl groups.

Q. What are the recommended protocols for crystallizing this compound, and how does salt formation influence crystal packing?

Methodological Answer: Crystallization often employs slow evaporation from polar solvents (e.g., methanol/water). The hydrochloride salt enhances solubility in polar solvents and stabilizes crystal lattices via ionic interactions. For example, related imidazo-pyridinone salts crystallize in monoclinic systems (e.g., P21/cP2_1/c) with unit cell parameters such as a=9.16A˚,b=25.51A˚,c=8.06A˚,β=115.6a = 9.16 \, \text{Å}, b = 25.51 \, \text{Å}, c = 8.06 \, \text{Å}, \beta = 115.6^\circ, as seen in structurally similar compounds . SHELX software is recommended for refining crystallographic data .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the reactivity of the cyclopropyl group in this compound under varying pH conditions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the cyclopropyl group on the imidazo-pyridinone core. Key parameters include:

  • Charge distribution at the cyclopropyl C-H bonds.
  • Frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
    Molecular Dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) reveal pH-dependent protonation states of the pyridinone nitrogen, affecting solubility and stability. Validate predictions experimentally via pH-stability studies using HPLC .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., buffer composition, cell lines). A systematic approach includes:

  • Dose-response curves : Compare IC50_{50} values across multiple assays (e.g., enzymatic vs. cell-based).
  • Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites in cell media.
  • Target engagement studies : Employ techniques like SPR (Surface Plasmon Resonance) to confirm direct binding vs. off-target effects. For example, analogs of this compound have shown activity as GluN2B receptor modulators, requiring validation via electrophysiology .

Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in derivatization reactions?

Methodological Answer: The cyclopropyl group’s high ring strain and sp3^3-hybridized carbons alter electronic density on the imidazo-pyridinone core. For regioselective functionalization:

  • Electrophilic substitution : The C-4 position (adjacent to the pyridinone nitrogen) is more reactive due to electron donation from the cyclopropyl group.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at C-6 or C-7 positions requires palladium catalysts (e.g., Pd(PPh3_3)4_4) and optimized ligand systems to mitigate steric hindrance from the cyclopropyl group. Monitor reaction progress via 19F^{19}F-NMR if fluorinated reagents are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride
Reactant of Route 2
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1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride

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